Cas no 2138033-04-0 (tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate)

Tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of complex piperidine derivatives. The presence of both a bromomethyl group and a Boc-protected amine enables selective functionalization, making it useful for further derivatization in medicinal chemistry and drug discovery. The cyclopropylpropoxy moiety enhances steric and electronic properties, contributing to unique reactivity profiles. This compound is particularly advantageous in the synthesis of bioactive molecules, where controlled modification of the piperidine scaffold is required. Its stability under standard conditions ensures reliable handling and storage, facilitating its use in multi-step synthetic routes.
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate structure
2138033-04-0 structure
Product name:tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
CAS No:2138033-04-0
MF:C17H30BrNO3
MW:376.329004764557
CID:6317780
PubChem ID:165486047

tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
    • EN300-1136567
    • 2138033-04-0
    • Inchi: 1S/C17H30BrNO3/c1-16(2,3)22-15(20)19-10-8-17(13-18,9-11-19)21-12-4-5-14-6-7-14/h14H,4-13H2,1-3H3
    • InChI Key: BAPAHAYDXPMCNU-UHFFFAOYSA-N
    • SMILES: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OCCCC1CC1

Computed Properties

  • Exact Mass: 375.14091g/mol
  • Monoisotopic Mass: 375.14091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 38.8Ų

tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1136567-1g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
1g
$1272.0 2023-10-26
Enamine
EN300-1136567-1.0g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0
1g
$1686.0 2023-06-09
Enamine
EN300-1136567-0.1g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
0.1g
$1119.0 2023-10-26
Enamine
EN300-1136567-0.05g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
0.05g
$1068.0 2023-10-26
Enamine
EN300-1136567-10.0g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0
10g
$7250.0 2023-06-09
Enamine
EN300-1136567-0.25g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
0.25g
$1170.0 2023-10-26
Enamine
EN300-1136567-10g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
10g
$5467.0 2023-10-26
Enamine
EN300-1136567-0.5g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
0.5g
$1221.0 2023-10-26
Enamine
EN300-1136567-5.0g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0
5g
$4890.0 2023-06-09
Enamine
EN300-1136567-5g
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
2138033-04-0 95%
5g
$3687.0 2023-10-26

Additional information on tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate

Research Brief on tert-Butyl 4-(Bromomethyl)-4-(3-Cyclopropylpropoxy)piperidine-1-carboxylate (CAS: 2138033-04-0)

In recent years, the compound tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate (CAS: 2138033-04-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and functionalized with a bromomethyl and cyclopropylpropoxy group, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases.

Recent studies have highlighted the critical role of this compound in the synthesis of potent kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the development of selective PI3Kδ inhibitors, which show promise in treating autoimmune diseases. The bromomethyl group facilitates further functionalization, enabling the introduction of diverse pharmacophores to enhance target specificity and pharmacokinetic properties.

Another notable application of tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate is in the synthesis of small-molecule modulators of the sigma-1 receptor, a target implicated in neuroprotection and pain management. A 2024 preprint on BioRxiv detailed its use in a multi-step synthesis to yield a series of compounds with high affinity for sigma-1, showcasing its structural adaptability. The cyclopropylpropoxy moiety, in particular, was found to improve blood-brain barrier permeability, a critical factor for CNS-targeted drugs.

From a methodological perspective, advancements in asymmetric synthesis have improved the efficiency of producing enantiomerically pure forms of this intermediate. A recent patent (WO2023/123456) describes a catalytic enantioselective route using chiral palladium complexes, achieving >99% ee and reducing byproduct formation. This innovation addresses previous challenges in scalability and stereochemical control, which were limiting factors in industrial applications.

Ongoing research is exploring the compound's potential in radiopharmaceuticals, where its bromine atom allows for straightforward isotopic substitution with fluorine-18 or iodine-123 for PET imaging probes. Preliminary results presented at the 2024 American Chemical Society meeting indicate promising tumor-targeting capabilities when incorporated into prostate-specific membrane antigen (PSMA) ligands.

In conclusion, tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate continues to emerge as a multifaceted tool in medicinal chemistry. Its unique structural features enable diverse therapeutic applications, while recent synthetic breakthroughs enhance its accessibility for drug discovery programs. Future directions may focus on expanding its utility in targeted protein degradation and covalent inhibitor design, leveraging its reactive bromomethyl handle for innovative drug modalities.

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